molecular formula C10H21ClN2O B1395258 N-Isobutyl-4-piperidinecarboxamide hydrochloride CAS No. 1220037-31-9

N-Isobutyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1395258
CAS No.: 1220037-31-9
M. Wt: 220.74 g/mol
InChI Key: BOSQHQBECKJTFD-UHFFFAOYSA-N
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Description

N-Isobutyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C10H21ClN2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-4-piperidinecarboxamide hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Isobutyl-4-piperidinecarboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Isobutyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The compound may inhibit or activate certain pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Butyl-4-piperidinecarboxamide hydrochloride
  • N-Methyl-4-piperidinecarboxamide hydrochloride
  • N-Ethyl-4-piperidinecarboxamide hydrochloride

Comparison: N-Isobutyl-4-piperidinecarboxamide hydrochloride is unique due to its isobutyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds like N-Butyl-4-piperidinecarboxamide hydrochloride, which has a butyl group instead. The isobutyl group can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

N-(2-methylpropyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)7-12-10(13)9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSQHQBECKJTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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